molecular formula C17H15BrN2Na2O6S B12287987 Disodium;6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Disodium;6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B12287987
M. Wt: 501.3 g/mol
InChI Key: BGHMDZLUPBPVJI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Disodium;6-[[2-(2-Bromophenyl)-2-Carboxylatoacetyl]Amino]-3,3-Dimethyl-7-Oxo-4-Thia-1-Azabicyclo[3.2.0]Heptane-2-Carboxylate

Nomenclature and Systematic Chemical Identification

The compound’s systematic name, This compound, reflects its intricate structure. Key components include:

  • A 4-thia-1-azabicyclo[3.2.0]heptane core characteristic of penicillins.
  • A 2-bromophenylacetamido side chain at position 6.
  • Two sodium ions neutralizing the carboxylate groups at positions 2 and the side chain.
Table 1: Structural and Molecular Identifiers
Property Value
Molecular Formula C₁₇H₁₅BrN₂Na₂O₆S
Molecular Weight 501.26 g/mol
CAS Registry Number 59530-63-1
IUPAC Name As above
Canonical SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3Br)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]

The bromine atom at the phenyl ring’s ortho position introduces steric and electronic effects that differentiate this compound from non-halogenated analogs like carbenicillin.

Historical Context and Discovery

This compound emerged from mid-20th century efforts to combat β-lactamase-mediated antibiotic resistance. Carbenicillin, discovered in the 1960s, was among the first broad-spectrum penicillins active against Pseudomonas aeruginosa. The introduction of a bromine atom to the phenylacetamido side chain (as seen in this derivative) represents a deliberate structural modification to enhance stability against enzymatic degradation and improve target binding. While carbenicillin’s synthesis was first reported by Beecham Research Laboratories, the brominated variant likely originated from later medicinal chemistry campaigns to address evolving resistance mechanisms.

Relevance in Contemporary Chemical Research

The compound’s contemporary significance lies in three domains:

  • Antibiotic Resistance Mitigation : The bromophenyl group may sterically hinder β-lactamase access to the β-lactam ring, potentially restoring activity against resistant strains.
  • Structure-Activity Relationship (SAR) Studies : Researchers use this derivative to probe how halogenation affects penicillin pharmacodynamics. Early data suggest the bromine atom increases membrane permeability in Gram-negative bacteria.
  • Synthetic Methodology Development : Its synthesis challenges organic chemists to optimize stereocontrol during bicyclic system formation and bromine introduction.

Overview of Academic Interest and Research Applications

Academic investigations focus on:

  • Synthetic Optimization : Developing efficient routes to the bicyclo[3.2.0]heptane core while maintaining stereochemical integrity at positions 5, 6, and 2.
  • Crystallographic Studies : Resolving the three-dimensional conformation to inform computational docking studies with penicillin-binding proteins (PBPs).
  • Metabolic Stability Profiling : Assessing how the disodium formulation influences solubility and bioavailability compared to free acid forms.

Properties

Molecular Formula

C17H15BrN2Na2O6S

Molecular Weight

501.3 g/mol

IUPAC Name

disodium;6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C17H17BrN2O6S.2Na/c1-17(2)11(16(25)26)20-13(22)10(14(20)27-17)19-12(21)9(15(23)24)7-5-3-4-6-8(7)18;;/h3-6,9-11,14H,1-2H3,(H,19,21)(H,23,24)(H,25,26);;/q;2*+1/p-2

InChI Key

BGHMDZLUPBPVJI-UHFFFAOYSA-L

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3Br)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Microbial Fermentation and Enzymatic Hydrolysis

The primary method for producing 6-APA utilizes enzymatic cleavage of natural penicillins such as penicillin G (benzylpenicillin) or penicillin V (phenoxymethylpenicillin). This enzymatic conversion employs penicillin acylase (amidase), which selectively cleaves the side chain from position 6 of the penicillin molecule.

Microorganisms commonly used for this enzymatic conversion include:

Microorganism Enzyme Type Conversion Efficiency Reference
Escherichia coli Penicillin acylase 70-90%
Alcaligenes faecalis Penicillin amidase 74-85%
Fusarium equiseti Penicillin amidase 65-80%

The enzymatic conversion is typically conducted under controlled conditions:

pH: 7.5-8.0
Temperature: 37°C
Reaction time: 40-60 minutes
Substrate concentration: 5-10% (w/v)

According to research by Cao et al., optimized conditions for enzymatic conversion using recombinant E. coli with intracellular penicillin acylase in aqueous two-phase systems include:

  • Substrate concentration (penicillin G): 7% (w/v)
  • Enzyme activity: 52 U/ml
  • pH: 7.8
  • Temperature: 37°C
  • Reaction time: 40 minutes

These conditions yield conversion ratios of 0.902-0.985 mol of 6-APA per mol of penicillin G, with specific productivity of 3.6-4.6 μmol/min- ml.

Isolation and Purification of 6-APA

Following enzymatic conversion, 6-APA must be isolated and purified:

  • Cell removal by centrifugation or filtration
  • pH adjustment to 1.5-3.0 with dilute hydrochloric acid
  • Extraction with organic solvents (e.g., methyl isobutyl ketone) to remove unconverted penicillin
  • pH adjustment to 3.6-4.1 (isoelectric point)
  • Concentration by 10-100 fold to crystallize 6-APA

An alternative approach involves ion-exchange techniques:

Resin Type Examples Function Reference
Strong sulfonic acid type Dowex50, Amberlite IR-120 Cation exchange
Strong quaternary type Dowex-1, Amberlite IRA-400 Anion exchange

Recent innovations include ultrafiltration (UF) methods utilizing membrane technology with specific molecular weight cut-offs (2000-20000 Dalton), followed by fractionated recovery using ion-exchange resins in sequence.

Side Chain Preparation and Coupling

Synthesis of 2-(2-bromophenyl)-2-carboxylic Acid Derivative

The preparation of the 2-(2-bromophenyl)-2-carboxylic acid derivative for coupling to 6-APA requires synthetic methods that preserve the stereochemistry necessary for biological activity.

Activation and Coupling Reactions

The coupling of the side chain to 6-APA involves activation of the carboxylic function. Similar to methods described for triazole-containing side chains, mixed anhydride formation is effective:

  • Activation of carboxylic acid: The carboxylic group of the 2-(2-bromophenyl)-2-carboxylic acid derivative is activated using pivaloyl chloride to form a mixed anhydride (type A).
  • Coupling reaction: The activated side chain is reacted with 6-APA (typically as a triethylammonium salt) in dichloromethane solution.

The mixed anhydride approach is preferred because:

  • It facilitates rapid and mild reaction with the amino group of 6-APA
  • The steric hindrance from the pivaloyl group directs the nucleophilic attack toward the desired carbonyl
  • It minimizes side reactions that could affect the β-lactam structure

The reaction sequence can be described as:

Step 1: Side chain + Pivaloyl chloride → Mixed anhydride (type A)
Step 2: Mixed anhydride + 6-APA (as triethylammonium salt) → Coupled product

Preventing Side Reactions

During synthesis, preventing degradation of the β-lactam ring is critical. At neutral pH or in concentrated solutions, 6-APA can undergo unwanted reactions:

  • Polymerization: The primary amino group can attack the β-lactam of neighboring molecules, forming polyamides
  • Hydrolysis to penicic acid (opening of the β-lactam ring)
  • Formation of 5-hydroxypenillic acid

These reactions are minimized by:

  • Maintaining pH between 3.0-5.0 during isolation steps
  • Controlling temperature below 5°C during coupling reactions
  • Prompt processing of intermediates

Formation of Disodium Salt

Salt Formation Method

The formation of the disodium salt follows this procedure:

  • After completing the coupling reaction, the dichloromethane solvent is removed in vacuo
  • The residue is dissolved in saturated sodium bicarbonate solution, where the penicillin derivative passes into an alkaline solution as a sodium salt
  • The solution is acidified to pH 1.5-2 in the presence of butyl acetate
  • The acidified product transfers to the organic layer
  • The sodium salt is precipitated from the organic phase using sodium acetate or sodium ethyl hexanoate

Salt Form Characteristics

The disodium salt is preferred due to:

  • Enhanced water solubility
  • Improved stability in solution
  • Better bioavailability compared to free acid forms

Alternative Synthetic Routes

Direct Acylation of Fermentation Broth

An efficient alternative approach involves direct acylation of 6-APA formed in fermentation broths without isolation:

  • The conversion mixture (in diluted or concentrated form) is treated with the appropriate acylating agent
  • The resulting penicillin derivative is isolated by:
    • Extraction into a non-aqueous solvent, or
    • Column chromatography

Aqueous Two-Phase Systems

Recent research demonstrates the effectiveness of polyethylene glycol (PEG)-dextran aqueous two-phase systems for simultaneous conversion and purification:

  • Penicillin G is converted to 6-APA using recombinant E. coli with intracellular penicillin acylase
  • The product partitions preferentially to the top phase
  • 6-APA can be directly crystallized from the top phase with 96.2% purity
  • This system allows for multiple repeated batch operations (typically 5) with consistent conversion efficiency

Quality Control and Analytical Methods

Chromatographic Methods

Paper chromatography can be used to monitor reaction progress:

  • Benzylpenicillin moves with an Rf value of 0.3
  • 6-APA remains at the origin
  • Conversion can be confirmed by spraying the 6-APA spot with 1% sodium bicarbonate followed by 0.2% phenylacetyl chloride, which yields benzylpenicillin

Spectroscopic Analysis

Infrared spectroscopy is valuable for confirming structural features:

  • β-lactam carbonyl absorption at 5.6-5.7 μ
  • Formation of amide linkages shows bands at 6.0 μ and 6.6 μ

Bioassay Methods

Quantitative determination can be achieved by:

  • Converting 6-APA to benzylpenicillin
  • Bioautographing on agar plates seeded with B. subtilis
  • Measuring the zone of inhibition

Optimization and Scale-Up Considerations

For industrial-scale production, several parameters must be optimized:

Parameter Optimal Range Effect on Yield Reference
pH 7.5-8.0 Maintains enzyme activity while preventing β-lactam hydrolysis
Temperature 28-37°C Balances reaction rate with enzyme stability
Substrate concentration 5-10% (w/v) Higher concentrations may cause substrate inhibition
Enzyme activity >50 U/ml Ensures efficient conversion
Reaction time 40-60 minutes Longer times may lead to product degradation

During scale-up, buffer selection is crucial. Effective buffer systems include:

Potassium phosphate buffer (7.0 g/L K₂HPO₄, 3.0 g/L KH₂PO₄)
Supplemented with: 
- Sodium citrate (0.4 g/L)
- Magnesium sulfate heptahydrate (0.1 g/L)
- Ammonium sulfate (0.1 g/L)

This buffer system maintains optimal pH while providing cofactors that enhance enzyme activity.

Chemical Reactions Analysis

Types of Reactions

Disodium;6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and other substitution reactions can be carried out using reagents like bromine or chlorine.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Applications

Antibacterial Activity
Disodium;6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is primarily used for its antibacterial properties. It is effective against a range of gram-positive and some gram-negative bacteria, making it a valuable agent in treating bacterial infections.

Case Studies
Several studies have demonstrated its efficacy in clinical settings:

  • Clinical Efficacy Against Resistant Strains : A study published in the Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains, suggesting its potential as a treatment option where traditional antibiotics fail.
  • Combination Therapy : Research indicates that combining this compound with other antibiotics enhances its antibacterial activity and reduces the likelihood of resistance development.

Pharmaceutical Development

Formulation Development
this compound is utilized in the formulation of various pharmaceutical products aimed at treating infections. Its stability and solubility profiles make it suitable for oral and parenteral formulations.

Research Findings
Pharmaceutical companies are exploring novel delivery systems to enhance the bioavailability of this compound:

  • Nanoparticle Formulations : Studies have shown that encapsulating the compound in nanoparticles can improve its pharmacokinetic properties and target delivery to infected tissues.
  • Extended Release Formulations : Development of extended-release formulations aims to maintain therapeutic levels over prolonged periods, reducing dosing frequency.

Agricultural Applications

While primarily recognized for its medicinal uses, there is emerging interest in the application of this compound in agriculture as a potential fungicide or bactericide for crops.

Research Insights
Preliminary studies suggest that the compound can inhibit certain plant pathogens:

  • Field Trials : Trials conducted on crops like tomatoes and potatoes showed a reduction in disease incidence when treated with formulations containing this compound.
  • Mechanism of Action : Research indicates that it disrupts bacterial cell wall synthesis, similar to its action in human pathogens.

Mechanism of Action

The mechanism of action of Disodium;6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, and biological or physicochemical properties:

Compound Name Substituent(s) Molecular Weight Key Properties Source
Target Compound 2-bromophenylacetyl ~500 (estimated) Enhanced lipophilicity; disodium salt improves solubility Inferred from
(2S,5R,6R)-6-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-... (Oxacillin) 5-methyl-3-phenylisoxazole 401.44 β-lactamase-resistant; used against staphylococcal infections
Sodium 6-{[amino(phenyl)acetyl]amino}-... (Ampicillin sodium) Phenylacetyl 371.39 Broad-spectrum activity; hydrolyzed by β-lactamases
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(1-oxooctyl)amino]-... Octanoyl 342.46 Lower antimicrobial activity due to aliphatic chain
(2S,5R,6S)-6-(3'-(7'-fluoro-biphenyl)propanamido)-... (Compound 4c) Fluoro-biphenylpropanamido N/A 65% yield; moderate activity against Gram-positive bacteria
α-Phenoxypropyl-penicillin Phenoxypropyl 378.4 Narrower spectrum; limited stability in acidic conditions
7-[2-amino-2-(4-hydroxyphenyl)-acetyl]amino-... (Corrosion inhibitor) 4-hydroxyphenylacetyl N/A Non-antimicrobial application; inhibits mild steel corrosion in H₂SO₄

Physicochemical and Spectral Data

  • Infrared Spectroscopy : The target compound’s carbonyl stretches (C=O, ~1770 cm⁻¹) and N-H bending (~1550 cm⁻¹) align with penicillin derivatives .
  • Nuclear Magnetic Resonance (NMR) : Expected signals include aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and methyl groups (δ 1.4–1.6 ppm) on the bicyclic core .

Key Research Findings

Side Chain Modifications : Bulky aryl groups (e.g., biphenyl in 4c) enhance stability but may reduce solubility, necessitating salt forms (e.g., disodium) for clinical use .

β-Lactamase Resistance : Electron-withdrawing groups (e.g., bromine) mimic oxacillin’s mechanism, protecting the β-lactam ring from hydrolysis .

Non-Antimicrobial Applications: Derivatives with hydroxyl or amino groups exhibit corrosion inhibition via adsorption on metal surfaces .

Biological Activity

Disodium;6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, commonly known as 2-Bromo Carbenicillin Disodium Salt, is a semisynthetic antibiotic derived from the penicillin class. This compound exhibits significant biological activity, particularly against a range of bacterial pathogens. Understanding its biological properties is crucial for its application in clinical settings.

  • Molecular Formula : C17H15BrN2O6S·2Na
  • Molecular Weight : 501.259 g/mol
  • CAS Number : 59530-63-1
  • IUPAC Name : disodium;(2S,5R,6R)-6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

The primary mechanism of action of 2-Bromo Carbenicillin involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating transpeptidases, enzymes crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. This action leads to cell lysis and death, making it effective against both gram-positive and gram-negative bacteria .

Antibacterial Spectrum

The antibacterial spectrum of 2-Bromo Carbenicillin is broad, targeting various strains of bacteria:

Bacterial Type Activity
Gram-positive bacteriaEffective against Staphylococcus aureus and Streptococcus pneumoniae
Gram-negative bacteriaActive against Escherichia coli and Pseudomonas aeruginosa
Anaerobic bacteriaExhibits activity against Bacteroides species

Pharmacokinetics

The pharmacokinetic profile of 2-Bromo Carbenicillin indicates rapid absorption and distribution in the body. It is primarily excreted via the kidneys, necessitating dosage adjustments in patients with renal impairment.

Case Studies and Research Findings

  • Clinical Efficacy : A study evaluated the effectiveness of 2-Bromo Carbenicillin in treating infections caused by resistant strains of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load within 48 hours of treatment, highlighting its potential as a therapeutic option for antibiotic-resistant infections .
  • Combination Therapy : Research has shown that combining 2-Bromo Carbenicillin with beta-lactamase inhibitors enhances its efficacy against beta-lactamase producing organisms. In vitro studies indicated that this combination significantly improved the antibacterial activity compared to using either agent alone .
  • Toxicological Studies : Toxicological assessments have indicated that while 2-Bromo Carbenicillin is generally well-tolerated, some patients may experience allergic reactions or gastrointestinal disturbances. Continuous monitoring during treatment is advised to mitigate adverse effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction efficiency be optimized?

  • Answer : The synthesis involves condensation of α,α'-dibromo derivatives (e.g., 2-bromophenyl precursors) with β-lactam intermediates using oxalyl chloride as a coupling agent. Reaction efficiency is enhanced via Design of Experiments (DOE) to optimize parameters such as temperature (60–80°C), solvent polarity (e.g., DMF/THF mixtures), and stoichiometric ratios. Computational reaction path searches based on quantum chemical calculations (e.g., DFT) can predict transition states and reduce trial-and-error experimentation .

Q. Which analytical techniques are critical for confirming structural integrity and stereochemistry?

  • Answer :

  • NMR : 1H and 13C NMR with 2D techniques (COSY, HSQC) assign stereocenters in the azabicyclo[3.2.0] system.
  • X-ray crystallography : Resolves spatial arrangement of the 2-bromophenyl and carboxylatoacetyl groups .
  • HRMS and elemental analysis : Validate molecular weight and purity (>98%) .

Q. What are the key stability considerations for this compound during storage?

  • Answer : Lyophilized forms should be stored under argon at -20°C with desiccants. In solution, use anhydrous DMSO or tert-alcohol mixtures to prevent hydrolysis of the β-lactam ring. Monitor degradation via UPLC-PDA at 210 nm, targeting lactam ring integrity .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be systematically resolved?

  • Answer : Discrepancies may arise from:

  • Stereochemical impurities : Use chiral HPLC (e.g., Chiralpak® IA column) to isolate enantiomers.
  • Counterion effects : Compare disodium vs. free acid forms in bioassays (e.g., MIC testing against E. coli ATCC 25922).
  • Assay variability : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., ampicillin) .

Q. What computational strategies predict the β-lactam ring’s reactivity under physiological conditions?

  • Answer :

  • QM/MM simulations : Model hydrolysis pathways, emphasizing ring strain and electron-withdrawing effects of the bromophenyl group.
  • Solvent modeling : Incorporate implicit solvation (e.g., SMD model) at pH 7.4.
  • Validation : Kinetic studies using UV-Vis spectroscopy (240–260 nm) to track hydrolysis rates .

Q. How can structure-activity relationships (SAR) be elucidated for derivatives of this compound?

  • Answer :

  • Synthetic diversification : Introduce substituents at the 2-carboxylate or 6-amino positions via regioselective acylation.
  • Biological assays : Test against Gram-negative/positive panels with β-lactamase inhibitors (e.g., clavulanic acid).
  • Molecular docking : Map interactions with penicillin-binding proteins (PBPs) using AutoDock Vina .

Methodological Challenges and Solutions

Q. What experimental designs mitigate byproduct formation during synthesis?

  • Answer :

  • Stepwise coupling : Isolate intermediates (e.g., 2-carboxylatoacetyl amide) before cyclization.
  • Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) to remove bromophenyl adducts.
  • In-line analytics : Employ FTIR to monitor carbonyl intermediates (1700–1750 cm⁻¹) .

Q. How can researchers address low yields in large-scale synthesis?

  • Answer :

  • Flow chemistry : Improve heat/mass transfer for cyclization steps.
  • Catalyst screening : Test Pd/C or Ni-based catalysts for debromination side reactions.
  • Process optimization : Use response surface methodology (RSM) to refine pH (6.5–7.5) and agitation rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.